molecular formula C27H39NO2 B1244964 Chaetochalasin A

Chaetochalasin A

Cat. No. B1244964
M. Wt: 409.6 g/mol
InChI Key: MYAIFNPIHQINJU-WSBLIIRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetochalasin A is a natural product found in Ovatospora brasiliensis and Chaetomium cochliodes with data available.

Scientific Research Applications

Discovery and Structural Analysis

Chaetochalasin A was first identified as a bioactive fungal metabolite with a unique ring system, isolated from Chaetomium brasiliense. This discovery was significant due to its previously unreported structural features, determined through NMR experiments and single-crystal X-ray diffraction analysis (Oh et al., 1998).

Synthesis Studies

Research efforts have focused on the total synthesis of chaetochalasin A, given its complex natural structure. These studies have explored domino Diels-Alder reactions and involved creating key intermediates, though challenges like isomerization during synthesis were encountered. Such synthesis research enhances our understanding of chaetochalasin A and its potential applications (Thomas & Willis, 2014).

Biological Activities

While specific studies on chaetochalasin A's biological activities are limited, related compounds like chaetoglobosin Vb, a cytochalasin alkaloid, have shown significant anti-inflammatory and antioxidant effects in certain cell types. These effects are mediated through pathways like MAPK and NF-κB signaling pathways (Zhang et al., 2020).

Biosynthetic Regulation

Investigations into the biosynthesis of related compounds, such as chaetoglobosin A, have revealed the role of specific regulators. For instance, the CgcheR regulator in Chaetomium globosum plays a crucial role in chaetoglobosin A production and influences fungal morphogenesis, hinting at the complex interplay between metabolism and development in fungi (Cheng et al., 2020).

Pharmacological Potential

The pharmacological potential of chaetochalasin A remains an area of interest, especially in light of the activities demonstrated by structurally related cytochalasan compounds. For instance, chaetoglobosin F and related compounds have shown antioxidative and neuroprotective effects, which are valuable in developing treatments for conditions like Parkinson’s disease (Shen et al., 2020).

properties

Product Name

Chaetochalasin A

Molecular Formula

C27H39NO2

Molecular Weight

409.6 g/mol

IUPAC Name

(1S,2S,5R,6R,7S,10S,12S,15S,16R,18S,20S)-4,5,16,18,20-pentamethyl-7-propan-2-yl-8-azapentacyclo[10.8.0.02,10.06,10.015,20]icosa-3,13-diene-9,11-dione

InChI

InChI=1S/C27H39NO2/c1-13(2)23-21-17(6)15(4)11-20-22-18(24(29)27(20,21)25(30)28-23)8-9-19-16(5)10-14(3)12-26(19,22)7/h8-9,11,13-14,16-23H,10,12H2,1-7H3,(H,28,30)/t14-,16+,17-,18-,19+,20-,21-,22+,23-,26-,27-/m0/s1

InChI Key

MYAIFNPIHQINJU-WSBLIIRGSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]2C=C[C@H]3[C@@H]([C@]2(C1)C)[C@@H]4C=C([C@@H]([C@@H]5[C@@]4(C3=O)C(=O)N[C@H]5C(C)C)C)C)C

Canonical SMILES

CC1CC(C2C=CC3C(C2(C1)C)C4C=C(C(C5C4(C3=O)C(=O)NC5C(C)C)C)C)C

synonyms

chaetochalasin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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